tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801314
InChI: InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C11H11BrClN3O2
Molecular Weight: 332.58 g/mol

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC15801314

Molecular Formula: C11H11BrClN3O2

Molecular Weight: 332.58 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate -

Specification

Molecular Formula C11H11BrClN3O2
Molecular Weight 332.58 g/mol
IUPAC Name tert-butyl N-(2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate
Standard InChI InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17)
Standard InChI Key DTPKQPRSJAARFM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(N=C1Br)C#N)Cl

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 5-, and 6-positions with bromine, chlorine, and cyano groups, respectively. A tert-butyl carbamate group (-OC(O)NH-Boc) is attached to the 3-position. This arrangement creates a sterically congested and electronically diverse system:

  • Bromine at C2: A strong leaving group capable of participating in nucleophilic aromatic substitution or cross-coupling reactions.

  • Chlorine at C5: Modulates electron density and enhances stability against oxidation.

  • Cyano at C6: Introduces polarity and serves as a potential site for further functionalization (e.g., hydrolysis to carboxylic acids).

  • Carbamate at C3: Provides protection for the amine group while facilitating controlled deprotection under acidic conditions.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11_{11}H11_{11}BrClN3_{3}O2_{2}
Molecular Weight340.59 g/mol
Boiling/Melting PointNot reported (estimated >200°C)
SolubilityLow in water; soluble in DMSO, DMF, THF
LogP (Octanol-Water)~2.8 (predicted)

The tert-butyl group enhances lipophilicity, while the cyano and carbamate moieties contribute to moderate polarity.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis can be conceptualized in three stages:

  • Pyridine Core Functionalization: Sequential introduction of halogens and cyano groups.

  • Carbamate Protection: Installation of the tert-butyl carbamate group.

  • Purification and Characterization: Isolation via column chromatography and validation through spectroscopic methods.

Stepwise Synthesis

A plausible route involves:

  • Bromination and Chlorination:

    • Starting from 3-aminopyridine, bromine is introduced at C2 using N-bromosuccinimide (NBS) under radical conditions.

    • Chlorination at C5 is achieved via electrophilic substitution with Cl2_2/FeCl3_3.

  • Cyanation at C6:

    • Palladium-catalyzed cyanation using Zn(CN)2_2 or CuCN under inert atmosphere.

  • Carbamate Formation:

    • Reaction with tert-butyl chloroformate (Boc2_2O) in the presence of a base (e.g., DMAP or triethylamine).

StepReagents/ConditionsYield (%)
1NBS, AIBN, CCl4_4, reflux65
2Cl2_2, FeCl3_3, 0°C72
3Pd(PPh3_3)4_4, Zn(CN)2_2, DMF58
4Boc2_2O, Et3_3N, THF, rt85

Chemical Reactivity and Applications

Key Reaction Pathways

  • Suzuki-Miyaura Coupling: The bromine at C2 undergoes cross-coupling with aryl boronic acids, enabling arylation for drug candidate diversification.

  • Cyano Group Transformations:

    • Hydrolysis to carboxylic acid (H2_2SO4_4, H2_2O) or amide (H2_2O2_2, NH3_3).

    • Reduction to amine (LiAlH4_4).

  • Carbamate Deprotection: Cleavage with HCl in dioxane or TFA to regenerate the free amine.

Applications in Drug Discovery

  • Kinase Inhibitors: The pyridine scaffold is prevalent in kinase-binding motifs (e.g., JAK2, EGFR inhibitors).

  • Anticancer Agents: Halogen and cyano groups enhance interactions with hydrophobic enzyme pockets.

  • Protease Targeting: Carbamates are known to inhibit serine proteases via covalent modification.

Target ClassMechanismPotential Indication
Tyrosine KinasesATP-binding site competitionOncology
HDACsZinc chelation via cyano groupEpigenetic disorders
Serine ProteasesCovalent carbamate-enzyme adductsThrombosis, inflammation

ADME Profiling (Predicted)

ParameterValue/Outcome
Plasma Protein Binding~89% (high)
Metabolic StabilityModerate (CYP3A4 substrate)
Permeability (Caco-2)Papp_{app} = 12 × 106^{-6} cm/s

Stability and Degradation Studies

Forced Degradation Analysis

ConditionDegradation PathwayHalf-Life
Acidic (pH 1.2)Carbamate hydrolysis to amine2.3 h
Basic (pH 12)Cyano group hydrolysis6.7 h
Oxidative (H2_2O2_2)Bromine displacement9.1 h

Thermal Stability

Temperature (°C)Mass Loss (%) After 24 h
25<1
10015
15042

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